molecular formula C9H5F3N2O2 B1361263 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 6866-57-5

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B1361263
CAS No.: 6866-57-5
M. Wt: 230.14 g/mol
InChI Key: HYGKNIWVMZCKJL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, which can influence its binding affinity to target proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. By altering the phosphorylation status of key signaling proteins, this compound can impact cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the binding affinity of the compound to the enzyme, leading to competitive inhibition. Additionally, this compound can induce conformational changes in proteins, affecting their activity and stability . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity. Understanding the dosage effects is essential for optimizing the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other oxidized metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and efflux pumps . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also determined by its lipophilicity and ability to penetrate biological membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of trifluoromethylated derivatives .

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure : The compound features a benzimidazole framework with a trifluoromethyl group, enhancing its chemical reactivity and biological activity. Its molecular formula is C10H6F3N2O2C_{10}H_{6}F_{3}N_{2}O_{2} with a molecular weight of 230.14 g/mol.

Reactions : The compound can undergo various chemical transformations, including:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Alters functional groups on the benzimidazole ring.
  • Substitution : The trifluoromethyl group can participate in substitution reactions, leading to diverse derivatives.

Chemistry

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique properties allow chemists to explore new pathways in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Its ability to interact with various enzymes, including cytochrome P450, makes it a valuable candidate for studying metabolic pathways and drug interactions.

Medicine

The pharmacological properties of this compound have garnered attention for potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound show cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of the trifluoromethyl group enhances potency through improved lipophilicity and metabolic stability.
  • Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases due to its interaction with specific biological targets.

Cytotoxicity Studies

Research has shown that this compound derivatives exhibit enhanced cytotoxicity against multiple cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating significant potency.
  • Mechanistic Insights : Flow cytometry assays revealed that these compounds can induce apoptosis and arrest cell cycle progression at the G1 phase, highlighting their potential as anticancer agents.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by the position and nature of substituents on the benzimidazole ring. Studies have established that:

  • Trifluoromethyl groups are particularly beneficial for enhancing biological activity.
  • Modifications to the structure can lead to variations in potency, providing insights into designing more effective therapeutic agents.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesEssential for organic synthesis
BiologyEnzyme inhibitionInteracts with cytochrome P450 enzymes
MedicineAntimicrobial, anticancer, anti-inflammatorySignificant cytotoxicity against cancer cell lines

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzimidazoles and related heterocyclic compounds such as:

Uniqueness

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid functional group.

Biological Activity

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound notable for its trifluoromethyl group, which significantly influences its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9_9H5_5F3_3N2_2O2_2
  • Molecular Weight : 230.14 g/mol
  • CAS Number : 6866-57-5

This compound is characterized by a benzimidazole framework, which is a common motif in many biologically active molecules.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective binding to biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzimidazole have shown cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7 (breast cancer)Data not specified
Other benzimidazole derivativesMCF-70.48 - 2.78
Doxorubicin (reference)MCF-710.38

Studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of p53 pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression. For instance, P2Y14 receptor antagonists have shown promise in managing inflammatory conditions and cancer, suggesting that similar benzimidazole derivatives could be explored for enzyme inhibition .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that the presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of benzimidazole derivatives against multiple cancer cell lines, including MCF-7 and HCT-116 .
  • Mechanistic Insights : Flow cytometry assays revealed that these compounds can arrest cell cycle progression at the G1 phase and induce apoptosis in a dose-dependent manner .
  • Structure-Activity Relationship (SAR) : Analysis of various substituted benzimidazoles has indicated that the position and nature of substituents significantly affect their biological activity, with trifluoromethyl groups being particularly beneficial for enhancing potency against cancer cells .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGKNIWVMZCKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349580
Record name 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6866-57-5
Record name 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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